![molecular formula C7H6F3NO2 B2431381 Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate CAS No. 1398113-33-1](/img/structure/B2431381.png)
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate
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Overview
Description
“Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1398113-33-1 . Its IUPAC name is methyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate . The molecular weight of this compound is 193.13 .
Synthesis Analysis
The synthesis of pyrrole derivatives like “Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate” often involves condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . There are also methods involving metal-catalyzed conversion of primary diols and amines .Molecular Structure Analysis
The InChI Code for “Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate” is 1S/C7H6F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h2-3,11H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, electrophilic aromatic substitution is a general method towards trifluoromethylated pyrroles . Other reactions include condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .Physical And Chemical Properties Analysis
“Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
- Anti-Inflammatory Agents : Researchers explore the anti-inflammatory potential of this compound due to its unique pyrrole subunit. It may serve as a scaffold for designing novel anti-inflammatory drugs .
- Antitumor Agents : The trifluoromethyl group in Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate could contribute to antitumor activity. Investigating its effects on cancer cells is an area of interest .
- Aromatization Reactions : Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate can be aromatized using activated manganese dioxide. Such transformations are valuable in synthetic chemistry .
- Pyrrole Derivatives as Insecticides : Researchers evaluate novel pyrrole derivatives, including Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate, for their insecticidal efficacy. These compounds may find applications in pest management .
- Reverse Transcriptase Inhibition : The pyrrole subunit is known to inhibit reverse transcriptase, including that of human immunodeficiency virus type 1 (HIV-1). Investigating its mechanism of action and potential therapeutic applications is essential .
- Functional Coatings : Researchers explore the use of pyrrole derivatives in functional coatings for various materials. Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate could contribute to modifying surfaces with desirable properties .
- DNA Polymerase Inhibition : Investigating the interaction of Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate with cellular DNA polymerases provides insights into enzyme inhibition. Understanding its effects on DNA replication processes is crucial .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Insecticides and Pest Control
Biological Studies
Materials Science and Surface Modification
Chemical Biology and Enzyme Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNQQPVXYXKOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate |
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